N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a sulfanylidene group at position 2, a (4-ethoxyphenyl)methylidene moiety at position 5 (Z-configuration), and an N-butyl-acetamide side chain. Its molecular formula is C₁₉H₂₂N₂O₃S₂, with a molecular weight of 414.51 g/mol.
Properties
IUPAC Name |
N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-5-10-19-16(21)12-20-17(22)15(25-18(20)24)11-13-6-8-14(9-7-13)23-4-2/h6-9,11H,3-5,10,12H2,1-2H3,(H,19,21)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSKPJDIQIGOX-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidine ring, which is known for its diverse pharmacological properties.
The compound's molecular formula is with a molecular weight of approximately 378.51 g/mol. Its structure features a butyl group, an ethoxyphenyl moiety, and a thiazolidinone core, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, the best activity was noted with compounds having minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various bacterial and fungal species . The ability of thiazolidinones to disrupt microbial cell walls and inhibit growth suggests that this compound may possess similar antimicrobial efficacy.
Antioxidant Activity
Thiazolidinones have also been reported to exhibit antioxidant properties. Compounds in this class have shown effectiveness in reducing lipid peroxidation, with some derivatives demonstrating EC50 values comparable to ascorbic acid . This suggests that this compound could be explored for its potential to mitigate oxidative stress in biological systems.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is particularly noteworthy. Recent studies have highlighted their ability to inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cells. For instance, certain derivatives showed IC50 values as low as 1.9 µM against MDA-MB-231 cells . The mechanism of action often involves the inhibition of key signaling pathways and enzymes associated with tumor growth.
Research Findings
A summary of relevant findings regarding the biological activity of N-butyl derivatives and related compounds is presented in the table below:
Case Studies
Several case studies have illustrated the effectiveness of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A compound structurally similar to N-butyl derivatives was tested against foodborne pathogens, showing promising results in inhibiting bacterial growth.
- Cancer Treatment : In vivo studies demonstrated that thiazolidinone derivatives significantly reduced tumor size in mice models when administered at specific dosages over several weeks.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide:
General Information
- The molecular formula of N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is C18H22N2O3S2, and its molecular weight is 378.51.
- It is often available with a purity of 95%.
- This compound is intended for research purposes only, specifically excluding human or veterinary applications.
Potential Research Applications
While the search results do not provide explicit details on specific applications of N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, they do offer some context:
- Kinase Inhibitor Studies: Thiazolidinedione derivatives are noted as kinase inhibitors, which are useful in structure-activity relationship studies .
- EGFR Inhibition: Research indicates that certain compounds with thiazolidinedione structures have demonstrated EGFR (epidermal growth factor receptor) inhibition activity .
- Histone Acetyltransferases: Some enzymes can acetylate lysines in proteins .
Given the structural similarity to rhodanine and thiazolidinedione derivatives , N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide may be relevant in similar areas of study:
Safety and Sourcing
- When handling this compound, standard safety measures should be observed, as with any research chemical.
- High-quality compounds are available for research purposes, with different packaging options to accommodate various requirements.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzylidene Group
a) Electron-Donating vs. Electron-Withdrawing Groups
- N-butyl-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (Rana et al., 2012):
Lacks the 4-ethoxy group, resulting in reduced steric bulk and lipophilicity. This compound exhibited moderate antibacterial activity, highlighting the importance of substituent polarity . - ML302 (González-Bello et al., 2020):
Features a 2,3,6-trichlorobenzylidene group, which introduces strong electron-withdrawing effects. This modification enables Zn²⁺ sequestration, making it a potent inhibitor of metallo-β-lactamases (MBLs) like VIM-2 .
b) Heterocyclic Modifications
- Claficapavir (WHO, 2021):
Contains a 5-(4-chlorophenyl)furan-2-ylmethylidene group instead of a phenyl ring. This structural shift confers antiviral activity, demonstrating that heterocyclic substitutions can redirect biological targets .
c) Indolylidene Derivatives
Variations in the Acetamide Side Chain
- N-(4-methoxyphenyl)-2-[(5Z)-5-(5-nitro-2-furyl)methylene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (Molecules, 2010):
Substitution with a 4-methoxyphenyl group increases hydrogen-bonding capacity, improving solubility but reducing membrane permeability compared to the N-butyl chain in the target compound . - N-(3,4,5-trimethoxyphenyl) derivatives (Molecules, 2010):
These analogues exhibit melting points >200°C due to enhanced crystallinity from methoxy groups, whereas the target compound’s N-butyl chain likely lowers its melting point .
Mechanistic Insights and Pharmacological Implications
- Halogenated Benzylidenes (e.g., trichloro): Increase electrophilicity, facilitating covalent interactions or metal chelation, as seen in ML302’s Zn²⁺ sequestration .
- Heterocyclic Modifications (e.g., indolylidene): Alter binding pocket compatibility, as demonstrated by Compound 2’s high affinity for MtSK .
Q & A
Q. Are there comparative studies on the biological activity of this compound against its non-sulfurated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
